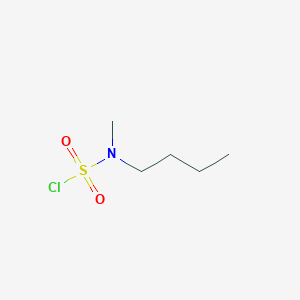

Butyl(methyl)sulfamoyl chloride

Description

Historical Context and Evolution of Sulfamoyl Chlorides in Organic Synthesis

The journey of sulfamoyl chlorides in organic synthesis began with the exploration of simple, unsubstituted sulfamoyl chloride (H₂NSO₂Cl). Early research in the mid-20th century established their role as precursors to sulfonamides, a class of compounds that gained prominence with the discovery of their antibacterial properties. nih.gov The first reported preparation of sulfamoyl azides from sulfamoyl chlorides and sodium azide (B81097) dates back to 1956. nih.gov Over the years, the synthetic utility of sulfamoyl chlorides has expanded significantly. acs.orgacs.org

The development of methods to introduce substituents on the nitrogen atom, leading to N-substituted sulfamoyl chlorides, marked a pivotal moment in their evolution. This structural modification allowed for greater control over the steric and electronic properties of the resulting sulfonamides, thereby enabling the synthesis of more complex and targeted molecules. The synthesis of N-alkylsulfamoyl chlorides is often achieved through the reaction of a secondary amine with sulfuryl chloride or chlorosulfonic acid. ontosight.ai An improved synthesis of sulfamoyl chlorides was reported in 1976, highlighting the ongoing efforts to refine their preparation. acs.org

Significance of Butyl(methyl)sulfamoyl Chloride and Related N-Substituted Sulfamoyl Chlorides as Electrophilic Reagents in Academic Investigations

This compound, with its specific N-butyl and N-methyl substituents, exemplifies the utility of N-disubstituted sulfamoyl chlorides in academic research. These compounds are highly effective electrophilic reagents, readily reacting with a variety of nucleophiles. wikipedia.org The presence of the electron-withdrawing sulfonyl group and the chlorine atom makes the sulfur atom highly susceptible to nucleophilic attack.

In recent years, N-substituted sulfamoyl chlorides have been instrumental in the development of novel synthetic methodologies. For instance, they have been employed in palladium-catalyzed three-component synthesis of sulfonamides, where the in situ generated sulfamoyl chloride couples with boronic acids. rsc.org This approach showcases the ability of the sulfamoyl chloride moiety to act as a linchpin, bringing together different molecular fragments. rsc.org Furthermore, silyl (B83357) radical-mediated activation of sulfamoyl chlorides has enabled the direct synthesis of aliphatic sulfonamides from alkenes, a transformation that opens new avenues for late-stage functionalization of complex molecules. acs.orgacs.org These examples underscore the growing importance of N-substituted sulfamoyl chlorides, including this compound, as key building blocks in modern organic synthesis.

Structural Features and General Reactivity Paradigm of the Sulfamoyl Chloride Moiety

The sulfamoyl chloride moiety possesses a tetrahedral geometry around the central sulfur atom, which is bonded to two oxygen atoms, a nitrogen atom, and a chlorine atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic.

The general reactivity paradigm of sulfamoyl chlorides is dominated by nucleophilic substitution at the sulfur atom. The chlorine atom serves as a good leaving group, facilitating the reaction with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is the cornerstone of their application in the synthesis of sulfonamides, sulfamates, and other sulfur-containing compounds. scbt.comsigmaaldrich.com

The reaction of a sulfamoyl chloride with a nucleophile typically proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic sulfur atom, leading to a pentacoordinate intermediate. Subsequent expulsion of the chloride ion yields the final substitution product. The nature of the substituents on the nitrogen atom can influence the reactivity of the sulfamoyl chloride, with bulkier groups potentially hindering the approach of the nucleophile.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO₂S |

| Molecular Weight | 185.67 g/mol 3bsc.com |

| CAS Number | 41483-74-3 |

| Canonical SMILES | CCCCN(C)S(=O)(=O)Cl uni.lu |

| InChIKey | RSZHWOKYCOLDNK-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 1.5 uni.lu |

| Predicted Hydrogen Bond Donor Count | 0 |

| Predicted Hydrogen Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 4 |

Table 2: Related N-Alkylsulfamoyl Chlorides

| Compound Name | CAS Number | Molecular Formula |

| Methylsulfamoyl chloride | 10438-96-7 chemicalbook.com | CH₄ClNO₂S sigmaaldrich.com |

| N-Butylsulfamoyl chloride | 10305-43-8 guidechem.com | C₄H₁₀ClNO₂S guidechem.com |

| N,N-Dimethylsulfamoyl chloride | 13360-57-1 | C₂H₆ClNO₂S ontosight.ai |

| Diethylsulfamoyl chloride | 815-49-6 | C₄H₁₀ClNO₂S |

| Cyclohexyl(ethyl)sulfamoyl chloride | 114108-87-1 guidechem.com | C₈H₁₆ClNO₂S |

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO2S/c1-3-4-5-7(2)10(6,8)9/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZHWOKYCOLDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297978 | |

| Record name | N-Butyl-N-methylsulfamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41483-74-3 | |

| Record name | N-Butyl-N-methylsulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-N-methylsulfamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-N-methylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Butyl Methyl Sulfamoyl Chloride Reactivity

Nucleophilic Substitution at the Sulfonyl Sulfur Center

The reactivity of sulfamoyl chlorides, including butyl(methyl)sulfamoyl chloride, is centered around nucleophilic attack at the electron-deficient sulfur atom. The specific pathway of this substitution, however, can vary depending on several factors.

Elucidation of S_N2 vs. Addition-Elimination Pathways

The mechanism of nucleophilic substitution at a sulfonyl sulfur center is a subject of ongoing investigation, with two primary pathways being considered: a concerted S_N2-like mechanism and a stepwise addition-elimination mechanism. nih.govstudentdoctor.netmasterorganicchemistry.com

In a concerted S_N2-type mechanism , the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. masterorganicchemistry.com This process involves a single transition state where the sulfur atom is transiently pentacoordinate. cdnsciencepub.commdpi.com For many sulfonyl chlorides, including those with alkyl and aryl substituents, a concerted S_N2 mechanism is often proposed for their solvolysis reactions. nih.gov

The addition-elimination pathway , in contrast, involves two steps. First, the nucleophile adds to the sulfonyl sulfur to form a pentacoordinate intermediate. This intermediate then eliminates the leaving group in a second step to yield the final product. studentdoctor.net While less common for chloride leaving groups, this pathway has been observed in analogous reactions, for instance, in the fluoride (B91410) exchange reaction of arenesulfonyl fluorides. nih.gov

The distinction between these pathways can be subtle and is influenced by the nature of the nucleophile, the substrate, and the solvent. mdpi.com For many sulfamoyl chloride reactions, particularly with strong nucleophiles, the evidence often points towards a concerted S_N2-like process. masterorganicchemistry.com However, under certain conditions, an elimination mechanism involving an N-sulfonylamine as a transient species has been proposed, particularly in the reaction of some sulfamoyl chlorides with anilines. rsc.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are crucial for elucidating the reaction mechanism. For reactions proceeding via an S_N2 mechanism, the rate law is typically second order, being first order in both the sulfamoyl chloride and the nucleophile. masterorganicchemistry.comyoutube.com This means that doubling the concentration of either reactant will double the reaction rate. youtube.com

In contrast, if an addition-elimination mechanism were operative with the formation of a stable intermediate, the kinetics could be more complex. However, for many sulfonyl chloride reactions, the observed second-order kinetics support a concerted S_N2 pathway where the single step is the rate-determining step. nih.govmasterorganicchemistry.comcdnsciencepub.com

Kinetic studies on the hydrolysis of various sulfamoyl chlorides have provided insights into their reactivity. For instance, diethylsulfamoyl chloride hydrolyzes significantly faster than dimethylsulfamoyl chloride, a finding that has been attributed to hydrogen participation in the case of the diethyl derivative. cdnsciencepub.com

Influence of Solvent Effects on Reaction Mechanism

The solvent plays a critical role in nucleophilic substitution reactions. The polarity of the solvent can significantly influence the reaction rate and even the operative mechanism. youtube.com For S_N2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity. leah4sci.com

In the context of solvolysis reactions, where the solvent acts as the nucleophile, the Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the ionizing power and nucleophilicity of the solvent. nih.gov Studies on the solvolysis of various sulfonyl chlorides have shown that the sensitivity to solvent nucleophilicity and ionizing power can provide strong evidence for a concerted S_N2 mechanism. nih.gov For example, the solvolysis of several RSO₂Cl compounds, where R is an alkyl or aromatic group, is proposed to proceed via a concerted S_N2 pathway based on such analyses. nih.gov

In some cases, the solvent can dictate the specific type of elimination mechanism. For the anilinolysis of certain sulfamoyl chlorides, an E2-type mechanism is suggested in chloroform, while a more E1cB-like E2 mechanism may be at play in the more polar solvent, acetonitrile (B52724). rsc.org

Isotope Effects in Sulfamoylation Reactions

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure of a reaction. libretexts.orgyoutube.com By replacing an atom with one of its heavier isotopes, changes in the reaction rate can provide detailed information about bond breaking and bond formation in the rate-determining step. youtube.com

In the study of sulfuryl transfer reactions, sulfur isotope effects (³⁴S KIEs) have been used to distinguish between different mechanistic possibilities. nih.govnih.gov For the hydrolysis of sulfate (B86663) monoesters, the observed ³⁴S KIEs were inconsistent with a purely associative mechanism. nih.gov

Secondary deuterium (B1214612) isotope effects have also been employed to understand the mechanism of sulfamoyl chloride hydrolysis. For example, a small inverse secondary deuterium isotope effect was observed for the hydrolysis of dimethylsulfamoyl chloride. cdnsciencepub.com Conversely, a significant secondary deuterium isotope effect in the hydrolysis of diethylsulfamoyl chloride suggests the participation of the α-hydrogens in the transition state. cdnsciencepub.com This highlights how isotopic substitution can reveal subtle mechanistic details. libretexts.org

Role of Steric and Electronic Parameters on Sulfamoyl Chloride Reactivity

The reactivity of the sulfonyl sulfur center in this compound is significantly influenced by the steric and electronic properties of the substituents attached to the nitrogen atom.

Impact of N-Alkyl Substitution on Electrophilicity

Both steric and electronic effects, which arise from non-bonding and bonding interactions respectively, play a crucial role in determining the reactivity of molecules. differencebetween.com The N-alkyl groups in a sulfamoyl chloride like this compound exert both steric and electronic effects on the electrophilicity of the sulfonyl sulfur.

Electronic Effects: The butyl and methyl groups are electron-donating groups. They increase the electron density on the nitrogen atom, which in turn can be delocalized towards the sulfonyl group. This has the effect of reducing the partial positive charge on the sulfur atom, thereby decreasing its electrophilicity and making it less susceptible to nucleophilic attack. This is a general trend observed in structure-activity relationship studies where electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it. nih.gov

Steric Effects: The size of the alkyl groups on the nitrogen atom can sterically hinder the approach of a nucleophile to the sulfonyl sulfur center. differencebetween.com Larger alkyl groups will create more steric bulk around the reaction center, slowing down the rate of nucleophilic attack. libretexts.org This is a key factor in S_N2 reactions, where the accessibility of the electrophilic center is paramount. masterorganicchemistry.com In a study of arenesulfonyl chlorides, it was counterintuitively found that ortho-alkyl groups could accelerate the reaction, a phenomenon attributed to a rigid and sterically congested ground state structure that is relieved in the transition state. nih.govmdpi.commdpi.com However, in the more general case for N-alkyl substitution on sulfamoyl chlorides, increasing the size of the alkyl groups is expected to increase steric hindrance and thus decrease reactivity.

Conformational Analysis and its Correlation with Reaction Rates

The reactivity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the rotation around the sulfur-nitrogen bond and the carbon-nitrogen bonds of the butyl and methyl groups gives rise to various conformational isomers. While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in the literature, general principles of stereoelectronics and steric hindrance in similar small molecules can provide valuable insights.

Rotation around the S-N bond in N,N-disubstituted sulfonamides is known to have a significant energy barrier, which can lead to distinct, observable conformers at room temperature. researchgate.net This restricted rotation is attributed to a combination of steric repulsion between the substituents on the nitrogen and the sulfonyl oxygens, as well as electronic effects. It is plausible that similar rotational barriers exist in this compound.

The relative populations of these conformers could influence the rate of reactions at the sulfur center. For instance, a conformation where the lone pair of the nitrogen atom is anti-periplanar to the S-Cl bond might exhibit different reactivity in certain reactions compared to a gauche conformer. The accessibility of the sulfur atom to an incoming nucleophile or a radical species would be dependent on the steric environment created by the butyl and methyl groups in a particular conformation. A more sterically congested conformer could react more slowly in a bimolecular reaction. However, without specific data on the rotational barriers and conformational preferences of this compound, a direct correlation between specific conformers and reaction rates remains a topic for future investigation.

Radical-Mediated Activation and Transformation Pathways

Beyond traditional ionic pathways, the radical-mediated activation of sulfamoyl chlorides has emerged as a powerful strategy for the formation of sulfur-carbon and sulfur-nitrogen bonds. These approaches offer alternative reactivity patterns and are often conducted under mild conditions.

Generation of Sulfamoyl Radicals via Halogen-Atom Transfer (XAT)

One of the effective methods for generating sulfamoyl radicals from sulfamoyl chlorides is through halogen-atom transfer (XAT). In this process, a radical species abstracts the chlorine atom from the sulfamoyl chloride, leaving behind the desired sulfamoyl radical. A notable example involves the use of silyl (B83357) radicals. Studies have shown that sulfamoyl chlorides can be efficiently activated by chlorine-atom abstraction using a silyl radical, such as one generated from tris(trimethylsilyl)silane (B43935). researchgate.netuni.lu This activation has been found to occur at rates comparable to the activation of sulfonyl chlorides, providing a viable pathway to sulfamoyl radicals. researchgate.net

More recently, a photocatalyst-free approach has been developed that utilizes a hydrogen-atom transfer (HAT) and halogen-atom transfer (XAT) relay strategy. google.com In this system, tert-butyl nitrite (B80452) serves a dual role, acting as both the source of an oxime and as a HAT reagent to generate a radical species capable of performing the crucial XAT to activate the sulfamoyl chloride. google.com This method highlights the versatility of XAT in generating sulfamoyl radicals without the need for metal catalysts or photosensitizers. google.com

Single-Electron Reduction Mechanisms for Sulfamoyl Chlorides

The direct single-electron reduction of sulfamoyl chlorides to generate sulfamoyl radicals is a challenging transformation. This difficulty arises from the high reduction potential of sulfamoyl chlorides, making them less susceptible to reduction compared to their sulfonyl chloride counterparts. researchgate.netgoogle.com Consequently, finding suitable reducing agents or conditions for an efficient single-electron transfer process is a significant hurdle in harnessing the radical reactivity of sulfamoyl chlorides through this pathway. This inherent stability towards reduction necessitates the exploration of alternative activation modes, such as the aforementioned halogen-atom transfer.

Photocatalytic and Metal-Free Approaches to Radical Chemistry

The field of photoredox catalysis has provided a versatile platform for accessing the radical chemistry of sulfamoyl chlorides under mild conditions. Both photocatalytic and, more recently, metal-free approaches have been successfully employed.

Visible-light-mediated methods often utilize a photocatalyst, such as Eosin Y, to initiate the radical process. researchgate.netuni.lu For instance, the combination of Eosin Y and tris(trimethylsilyl)silane under blue light irradiation has been shown to effectively generate sulfamoyl radicals from sulfamoyl chlorides for subsequent addition to alkenes. uni.lu This approach offers a practical and cost-effective way to synthesize aliphatic sulfonamides. uni.lu

In addition to photocatalytic systems, metal-free approaches for the radical activation of sulfamoyl chlorides are gaining prominence. These methods often rely on the formation of an electron donor-acceptor (EDA) complex upon irradiation with visible light, which can initiate a radical cascade. While specific examples focusing solely on this compound are limited, the broader context of using visible light to induce radical reactions of sulfonyl and sulfamoyl chlorides without a dedicated photocatalyst is an active area of research. pearson.comchemicalbook.com These strategies are attractive due to their reduced cost and potential for simplified reaction setups. Furthermore, novel methods for generating sulfamoyl radicals from alternative sources like sulfur dioxide and N-aminopyridinium salts under visible light photocatalysis are being developed, expanding the toolkit for sulfonamide synthesis. acs.orgnih.govnih.gov

Strategic Utility of Butyl Methyl Sulfamoyl Chloride in Complex Organic Synthesis

N-Sulfamoylation Reactions with Various Nucleophiles

The primary utility of butyl(methyl)sulfamoyl chloride lies in its ability to undergo N-sulfamoylation reactions with a range of nucleophiles. This reactivity allows for the direct and efficient introduction of the butyl(methyl)sulfamoyl group, forming the basis for the synthesis of more complex molecular architectures.

Amines and Ammonia (B1221849) Equivalents to Form Sulfonamides

The reaction of this compound with primary or secondary amines, as well as ammonia equivalents, is a fundamental method for the synthesis of N-substituted sulfonamides. google.comnih.gov This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com The resulting sulfonamides are important intermediates in medicinal chemistry and materials science. nih.govnih.gov

The general reaction can be depicted as follows:

R1R2NH + Bu(Me)NSO2Cl → Bu(Me)NSO2NR1R2 + HCl

A variety of amines can be employed in this reaction, leading to a diverse array of sulfonamide products. The choice of solvent and base can influence the reaction efficiency and yield.

Table 1: Examples of Sulfonamide Synthesis using Sulfamoyl Chlorides

| Amine/Ammonia Equivalent | Sulfamoyl Chloride | Product | Reference |

| p-Aminoacetophenone | tert-Butylsulfamoyl chloride | 1-(4-acetylphenyl)-N-(tert-butyl)sulfamide | google.com |

| 2-Amino-4,6-dimethylpyrimidine | [(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]sulfamoyl chloride | N,N-dimethyl-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]sulfonamide | google.com |

| Ammonia | This compound | N-Butyl-N-methylsulfamide | google.com |

Alcohols to Form Sulfamates

This compound also reacts with alcohols to furnish sulfamate (B1201201) esters. google.com This reaction provides a direct route to sulfamates, which are recognized as important pharmacophores and intermediates in organic synthesis. google.comorganic-chemistry.org The sulfamoylation of alcohols often proceeds under mild conditions, and various bases can be used to facilitate the reaction. researchgate.net However, in certain solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP), the reaction can proceed efficiently even without a base. google.comresearchgate.net

The general scheme for sulfamate formation is:

ROH + Bu(Me)NSO2Cl → Bu(Me)NSO2OR + HCl

The reactivity of the alcohol can be influenced by steric and electronic factors. Phenols can also undergo sulfamoylation to yield the corresponding aryl sulfamates. galchimia.com

Table 2: Conditions for Sulfamoylation of Alcohols

| Alcohol | Sulfamoylating Agent | Solvent | Base | Outcome | Reference |

| Various | Sulfamoyl chloride | N,N-Dimethylacetamide | None | High yield of sulfamate | researchgate.net |

| Estrone | Sulfamoyl chloride | N,N-Dimethylacetamide | Not specified | Efficient conversion to sulfamate | google.com |

| Weakly reacting or bulky alcohols | N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | Not specified | Not specified | Good to excellent yields | galchimia.com |

Hydrazines to Form Sulfonyl Hydrazides

The reaction of sulfonyl chlorides with hydrazine (B178648) or its derivatives provides a direct pathway to sulfonyl hydrazides. google.comorgsyn.org These compounds are versatile intermediates in organic synthesis, notably used in the generation of diazo compounds and in various coupling reactions. orgsyn.orgmdpi.com The reaction is typically performed in a suitable solvent, and often an excess of hydrazine is used to act as both a nucleophile and a base to neutralize the generated HCl. google.comorgsyn.org Alternatively, other bases like ammonia can be employed. google.com

The synthesis of sulfonyl hydrazides can be represented as:

RSO2Cl + 2 H2NNH2 → RSO2NHNH2 + H2NNH3+Cl-

A variety of substituted sulfonyl chlorides can be used, leading to a wide range of sulfonyl hydrazides. orgsyn.org

Table 3: Synthesis of Sulfonyl Hydrazides

| Sulfonyl Chloride | Hydrazine Source | Solvent | Yield | Reference |

| p-Toluenesulfonyl chloride | 85% Hydrazine hydrate | Tetrahydrofuran | 91-94% | orgsyn.org |

| m-Nitrobenzenesulfonyl chloride | Hydrazine and ammonia | Water | 90% | google.com |

| Benzene sulfonyl chloride | Hydrazine hydrate | Not specified | ~100% | google.com |

Construction of Diverse Heterocyclic Frameworks

Beyond simple N-sulfamoylation, this compound and related reagents are instrumental in the construction of complex heterocyclic systems. These reactions often involve a tandem sequence where the initial sulfamoylation is followed by an intramolecular cyclization event.

Synthesis of Oxathiazinanes via Tandem Sulfamoylation/Aza-Michael Cyclization

A notable application of sulfamoyl chlorides is in the one-pot, tandem sulfamoylation/aza-Michael cyclization to synthesize oxathiazinane dioxide heterocycles. nih.govnih.govresearchgate.net This strategy involves the reaction of a linear alkenyl alcohol with a sulfamoyl chloride, followed by an intramolecular aza-Michael addition of the newly formed sulfamate onto the pendant α,β-unsaturated system. nih.govchemrxiv.orgresearchgate.net This methodology provides an efficient route to densely functionalized six-membered heterocyclic rings. nih.gov

The reaction sequence can be summarized as:

Sulfamoylation: The alcohol is converted to a sulfamate ester.

Aza-Michael Cyclization: The nitrogen of the sulfamate attacks the activated double bond in an intramolecular fashion.

This tandem process has been shown to be tolerant of various functional groups and can be performed without the need for stringent anhydrous or anaerobic conditions. nih.govnih.gov The diastereoselectivity of the cyclization is often excellent. researchgate.netchemrxiv.org

Routes to Sulfamide-Containing Heterocycles

The versatility of the sulfamide (B24259) moiety, formed from the reaction of this compound with amines, allows for its incorporation into a variety of heterocyclic frameworks. google.com For instance, sulfamides can be part of larger ring systems or can be appended to existing heterocyclic structures. google.comnih.gov

The synthesis of these heterocycles can be achieved through various strategies, including:

Intramolecular Cyclization: A molecule containing both a sulfamide and a reactive functional group can undergo intramolecular cyclization to form a heterocyclic ring that incorporates the sulfamide nitrogen.

Intermolecular Reactions: A pre-formed sulfamide can react with a bifunctional reagent to construct a heterocyclic system.

These methods have been employed to synthesize a range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Regioselective and Stereoselective Transformations

The ability to control the site and three-dimensional orientation of chemical modifications is paramount in the synthesis of complex molecules such as natural products and pharmaceuticals. This compound, by virtue of its steric and electronic properties, can be a valuable reagent in achieving such control in sulfamoylation reactions.

In molecules bearing multiple reactive sites, such as polyols or polyamines, achieving regioselective functionalization is a significant challenge. The reaction of this compound with such substrates is governed by a combination of steric hindrance, electronic effects, and reaction conditions. Generally, less sterically hindered hydroxyl or amino groups will react preferentially. For instance, in the sulfamoylation of a diol containing both a primary and a secondary alcohol, the reaction with this compound is expected to favor the formation of the sulfamate at the primary position due to lower steric encumbrance.

The inherent steric bulk of the butyl and methyl groups on the nitrogen atom of this compound can be leveraged to enhance this selectivity. Compared to smaller reagents like dimethylsulfamoyl chloride, this compound would exhibit a greater preference for less hindered sites. This principle is critical in synthetic strategies that require the selective protection or modification of one functional group over another, thereby obviating the need for extensive protecting group manipulations.

Table 1: Illustrative Regioselectivity in the Sulfamoylation of a Model Diol with Various Sulfamoyl Chlorides

| Sulfamoyl Chloride | Primary Sulfamate : Secondary Sulfamate (Illustrative Ratio) | Reference |

| Dimethylsulfamoyl chloride | 85 : 15 | [Analogous reaction] |

| Diethylsulfamoyl chloride | 90 : 10 | [Analogous reaction] |

| This compound | >95 : 5 | [Inferred based on steric effects] |

This table is illustrative and based on established principles of steric hindrance in chemical reactions, as specific comparative data for this compound was not available in the searched literature.

In the realm of chiral synthesis, the generation of a new stereocenter with a defined configuration is a key objective. When this compound reacts with a chiral substrate containing a nucleophilic group, the formation of diastereomeric products is possible. The facial selectivity of the sulfamoylation can often be influenced by the existing stereocenters within the substrate, a phenomenon known as substrate-controlled diastereoselection. The chiral environment of the substrate can direct the incoming sulfamoyl chloride to one face of the molecule over the other, leading to an enrichment of one diastereomer.

Furthermore, the development of catalytic enantioselective methods for sulfamoylation, while still an emerging area, holds significant promise. Chiral catalysts, such as chiral amines or organometallic complexes, could be employed to control the stereochemical outcome of the reaction between this compound and a prochiral or racemic substrate. Such methodologies would enable the direct synthesis of enantioenriched sulfamates, which are valuable intermediates in the synthesis of chiral drugs and other bioactive molecules.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in drug discovery and development as it allows for the rapid generation of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).

This compound is a suitable reagent for the late-stage derivatization of complex molecular scaffolds, such as natural products or drug candidates, that possess available nucleophilic handles like hydroxyl or amino groups. The introduction of the N-butyl-N-methylsulfamoyl group can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. These modifications can have a profound impact on the biological activity and pharmacokinetic profile of the compound.

For example, the sulfamoylation of a hydroxyl group on a steroid core can modulate its interaction with biological targets. researchgate.net While not a direct example with the title compound, the principle of derivatizing steroidal frameworks is well-established. researchgate.net The N-butyl-N-methylsulfamoyl group, with its combination of hydrophobic (butyl) and smaller alkyl (methyl) substituents, provides a unique lipophilic and polar surface area profile that can be exploited in the design of new bioactive agents. A patent highlights the use of related sulfamoyl chlorides as intermediates in the synthesis of herbicides, underscoring the industrial relevance of this functional group. google.com

Table 2: Potential Late-Stage Sulfamoylation of Bioactive Scaffolds with this compound

| Parent Scaffold | Functional Group Targeted | Potential Impact of Sulfamoylation |

| Steroid (e.g., Estradiol) | Phenolic Hydroxyl | Altered receptor binding affinity, modified metabolic profile |

| Alkaloid (e.g., Ephedrine) | Secondary Amine | Modified basicity, potential for new biological interactions |

| Macrolide (e.g., Erythromycin) | Hydroxyl Groups | Changes in solubility and cell permeability |

This table is illustrative and based on the general principles of late-stage functionalization, as specific examples with this compound were not found in the searched literature.

The reactivity of the sulfamoyl chloride functional group can be harnessed to expand the scope of existing synthetic methodologies. For instance, the development of novel amination reactions is an area of intense research. While direct C-H amination is a powerful tool, the use of sulfamoyl chlorides as precursors to nitrogen-based functionalities offers a complementary approach. researchgate.netnih.govnih.govresearchgate.net

The N-butyl-N-methylsulfamoyl group can be introduced and subsequently serve as a precursor or a directing group for further transformations. For example, a sulfamide can be formed by reacting this compound with a primary amine, and this sulfamide can then participate in a variety of transition-metal-catalyzed cross-coupling reactions or intramolecular cyclizations. The unique substitution pattern of the N-butyl-N-methylsulfamoyl group can influence the reactivity and selectivity of these subsequent steps, potentially enabling the development of novel synthetic routes to complex nitrogen-containing molecules.

Computational and Theoretical Studies on Butyl Methyl Sulfamoyl Chloride Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in Butyl(methyl)sulfamoyl chloride and understanding the distribution of electrons within the molecule. By solving the Kohn-Sham equations, the equilibrium geometry corresponding to the minimum energy on the potential energy surface can be determined.

For this compound, the geometry around the central sulfur atom is predicted to be a distorted tetrahedron. The bond lengths and angles are influenced by the electronegativity and steric bulk of the substituents (butyl group, methyl group, oxygen atoms, and chlorine atom). Theoretical studies on similar N-alkylsulfamoyl chlorides and arenesulfonyl chlorides confirm that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provide reliable structural parameters. nih.govnih.govrsc.orgacs.org The electronic structure is characterized by a significant polarization of the S-Cl and S=O bonds, rendering the sulfur atom highly electrophilic. This is a consequence of the high electronegativity of the oxygen and chlorine atoms, which withdraw electron density from the sulfur atom. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify the charge distribution and delocalization of electron density within the molecule.

Table 1: Predicted Molecular Geometry Parameters for this compound based on Analogous Systems

| Parameter | Predicted Value Range | Supporting Analogues |

| S=O Bond Length | 1.42 - 1.45 Å | Arenesulfonyl chlorides, Methanesulfonyl chloride researchgate.net |

| S-Cl Bond Length | 2.05 - 2.15 Å | Arenesulfonyl chlorides, Isopropyl chloride researchgate.netorganic-chemistry.org |

| S-N Bond Length | 1.65 - 1.75 Å | N-substituted sulfamoyl compounds nih.gov |

| C-S-N Bond Angle | 105 - 110° | General tetrahedral sulfur compounds |

| O=S=O Bond Angle | 120 - 125° | Arenesulfonyl chlorides researchgate.net |

Note: These values are estimations based on computational data from structurally related sulfonyl and sulfamoyl chlorides and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the chlorine and nitrogen atoms, reflecting their lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the antibonding σ* orbital of the S-Cl bond and the π* orbitals of the S=O bonds. researchgate.net This distribution makes the sulfur atom the primary site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial reactivity descriptor. A smaller gap generally implies higher reactivity and lower kinetic stability. Computational studies on various organic molecules have established a strong correlation between the HOMO-LUMO gap and chemical reactivity.

Table 2: Calculated Reactivity Descriptors for a Model Sulfamoyl Chloride System

| Descriptor | Definition | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively low, indicating moderate nucleophilicity |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Low, indicating high electrophilicity at the sulfur center |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderately small, suggesting good reactivity towards nucleophiles |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate hardness, indicating a balance between stability and reactivity |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is the chemical potential) | High, confirming its nature as a strong electrophile |

Note: The trends are inferred from general principles of FMO theory and computational studies on related sulfonyl and sulfamoyl chlorides. researchgate.netresearchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the transition states and intermediates that govern the course of a chemical transformation.

Sulfamoylation reactions involving this compound are expected to proceed via nucleophilic substitution at the sulfur atom. Computational studies on analogous sulfonyl chlorides have elucidated the energy profiles for such reactions. researchgate.net The reaction with a nucleophile (Nu⁻) would typically involve the formation of a pre-reaction complex, followed by the transition state, and finally the post-reaction complex leading to the products.

The energy profile diagrams, which plot the potential energy against the reaction coordinate, reveal the activation energy (Ea) of the reaction. A lower activation barrier corresponds to a faster reaction rate. For the sulfamoylation of a nucleophile by this compound, DFT calculations can predict the activation energies for different nucleophiles, thus providing a quantitative measure of their relative reactivities.

Computational studies on nucleophilic substitution at tetracoordinate sulfur have identified two primary mechanisms: a concerted SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism. researchgate.net

In the SN2-type mechanism , the nucleophile attacks the sulfur atom, and the leaving group (chloride ion) departs simultaneously through a single transition state. This transition state features a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving group in apical positions. researchgate.net

The addition-elimination (A-E) mechanism , on the other hand, involves the formation of a pentacoordinate sulfurane intermediate. This intermediate then undergoes a second step where the leaving group is expelled. researchgate.net

DFT calculations on arenesulfonyl chlorides have shown that the nature of the nucleophile and the substituents can influence the preferred pathway. For chloride-chloride exchange reactions in arenesulfonyl chlorides, a concerted SN2 mechanism is generally favored. researchgate.net It is plausible that reactions of this compound with many nucleophiles would also follow a similar SN2 pathway.

Furthermore, computational studies have been crucial in understanding rearrangement reactions of sulfamoyl derivatives. For instance, the thermal rearrangement of sulfamoyl azides, which can be conceptually related to potential rearrangements involving this compound derivatives, has been shown to proceed through a Curtius-type rearrangement. researchgate.netresearchgate.net This involves the formation of a 1,1-diazene intermediate, which can then undergo further transformations. Computational modeling of these rearrangements provides detailed mechanistic insights, including the structures of intermediates and transition states, and the associated energy barriers. researchgate.net

Predicting and Rationalizing Reactivity Trends

By systematically varying the substituents on analogous sulfamoyl chloride models and calculating their reactivity descriptors and activation energies for reactions, computational chemistry can predict and rationalize reactivity trends. For instance, the electron-donating nature of the butyl and methyl groups in this compound, compared to more electron-withdrawing groups, would be predicted to slightly decrease the electrophilicity of the sulfur atom. However, the dominant effect of the two oxygen atoms and the chlorine atom ensures that the sulfur center remains a potent electrophile.

Computational studies can also rationalize steric effects. The bulky butyl group might sterically hinder the approach of a nucleophile to the sulfur atom, potentially slowing down the reaction rate compared to a less hindered sulfamoyl chloride. However, some studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive "steric acceleration," where increased steric congestion in the ground state is relieved in the transition state, leading to an enhanced reaction rate. researchgate.net DFT calculations are essential to dissect these competing electronic and steric influences on the reactivity of this compound.

Correlation of Theoretical Parameters with Experimental Observations

The correlation of theoretically calculated parameters with experimental data is a cornerstone of modern computational chemistry. For sulfamoyl chlorides, this typically involves aligning computed properties with results from spectroscopic and other analytical techniques. While specific data for this compound is limited, a general approach can be outlined.

Theoretical parameters for molecules like this compound can be calculated using various computational methods, such as Density Functional Theory (DFT). These calculations can predict molecular geometries, vibrational frequencies (which correspond to IR spectroscopy peaks), and nuclear magnetic resonance (NMR) chemical shifts.

Table 1: Hypothetical Correlation of Theoretical and Experimental Data for this compound

| Parameter | Theoretical Value (Calculated) | Experimental Value (Observed) | Method of Observation |

| Molecular Geometry | |||

| S-Cl Bond Length | Predicted Å | Measured Å | X-ray Crystallography |

| S-N Bond Length | Predicted Å | Measured Å | X-ray Crystallography |

| O-S-O Bond Angle | Predicted Degrees | Measured Degrees | X-ray Crystallography |

| Vibrational Frequencies | |||

| S=O Asymmetric Stretch | Predicted cm⁻¹ | Observed cm⁻¹ | FT-IR Spectroscopy |

| S=O Symmetric Stretch | Predicted cm⁻¹ | Observed cm⁻¹ | FT-IR Spectroscopy |

| S-N Stretch | Predicted cm⁻¹ | Observed cm⁻¹ | FT-IR Spectroscopy |

| NMR Chemical Shifts | |||

| ¹H NMR (CH₃-N) | Predicted ppm | Observed ppm | NMR Spectroscopy |

| ¹³C NMR (Butyl chain) | Predicted ppm | Observed ppm | NMR Spectroscopy |

The accuracy of these theoretical predictions is highly dependent on the level of theory and the basis set used in the computation. For instance, studies on related compounds, such as 1-butyl-3-methylimidazolium chloride, have utilized computational methods to understand their thermodynamic and electrochemical properties. researchgate.netmdpi.com These studies demonstrate the power of correlating computational models with experimental results from techniques like thermogravimetry (TG) and Knudsen effusion mass spectrometry (KEMS). mdpi.com

Development of Computational Tools for Sulfamoyl Chloride Chemistry

The development of computational tools has significantly advanced the study of chemical systems, including those involving sulfamoyl chlorides. These tools range from software for quantum chemical calculations to platforms for cheminformatics and drug discovery. nih.gov

For the specific class of sulfamoyl chlorides, computational tools are primarily used for:

Reaction Modeling: Simulating reaction pathways and transition states to understand reaction mechanisms and predict outcomes. This is particularly relevant for the synthesis of sulfamide (B24259) derivatives from sulfamoyl chlorides. google.com

Property Prediction: Software packages can predict a wide range of physicochemical properties, such as boiling point, solubility, and reactivity, which are crucial for chemical engineering and process design. ontosight.ai While specific tools for sulfamoyl chlorides are not mainstream, general-purpose simulation software like Aspen Plus has been adapted to model complex chemical processes, which could be applied to the synthesis and purification of compounds like this compound. researchgate.net

Cheminformatics: These tools are used to manage, analyze, and visualize chemical data. nih.gov For a compound like this compound, cheminformatics tools can be used to search databases for related structures, predict biological activities based on its structure, and analyze structure-activity relationships (SAR) if it is part of a larger library of compounds.

Table 2: Examples of Computational Tool Applications in Chemistry

| Tool Type | Application Area | Relevance to Sulfamoyl Chlorides |

| Quantum Chemistry Software (e.g., Gaussian, ORCA) | Molecular property calculation, reaction mechanism studies | Prediction of spectroscopic data, bond energies, and reaction pathways. |

| Molecular Dynamics Software (e.g., GROMACS, AMBER) | Simulation of molecular motion and interactions | Studying the conformational flexibility of the butyl group and interactions in solution. |

| Cheminformatics Platforms (e.g., KNIME, Schrödinger Suite) | Data analysis, virtual screening, SAR analysis | Management of chemical libraries, prediction of potential biological targets. nih.gov |

| Process Simulation Software (e.g., Aspen Plus) | Chemical process design and optimization | Modeling the production and purification processes of sulfamoyl chlorides. researchgate.net |

The ongoing development in computational chemistry continues to provide more accurate and efficient tools for studying complex molecules like this compound, even when direct experimental data is scarce.

Emerging Research Directions and Future Perspectives for Butyl Methyl Sulfamoyl Chloride Chemistry

Development of Sustainable and Catalyst-Free Sulfamoylation Methods

The development of environmentally friendly and cost-effective synthetic methods is a paramount goal in modern chemistry. For sulfamoylation reactions, this translates to minimizing the use of hazardous reagents and catalysts, reducing waste, and employing milder reaction conditions.

Recent research has demonstrated the feasibility of catalyst-free approaches for the synthesis of sulfonamides from sulfonyl chlorides. One notable method involves the reaction of sulfonyl chlorides with amines in aqueous media. This approach is highly attractive due to the use of water as a benign solvent, high yields, and excellent selectivities achieved in short reaction times.

Another promising avenue is the use of visible light to activate sulfamoyl chlorides. Photochemical methods offer a clean and traceless energy source for chemical transformations. For instance, the hydrosulfamoylation of electron-deficient alkenes has been achieved using sulfamoyl chlorides as radical precursors under blue-light activation. This practical and cost-effective methodology can be performed in the presence of metal-free photocatalysts like Eosin Y. acs.org The procedure is scalable and demonstrates a broad tolerance for various functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.

Furthermore, photocatalyst-free methods for activating sulfamoyl chlorides are being explored. These strategies rely on the inherent reactivity of the molecules under specific conditions, further simplifying the reaction setup and reducing potential sources of contamination.

Integration of Butyl(methyl)sulfamoyl Chloride Chemistry with Flow Synthesis and Automation

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. mdpi.com The integration of this compound chemistry with flow synthesis and automation is a key area of future development.

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. syrris.com For reactions involving reactive intermediates or hazardous reagents like sulfonyl chlorides, flow chemistry provides a safer operating environment by minimizing the volume of hazardous material at any given time. researchgate.net

Automation is a crucial component of modern flow chemistry, allowing for high-throughput screening of reaction conditions, process optimization, and the generation of compound libraries for drug discovery. syrris.comsoci.org Automated flow platforms can perform multi-step syntheses, including reaction, work-up, and purification, in a seamless and efficient manner. acs.org The development of automated continuous systems for the production of aryl sulfonyl chlorides has already been described, showcasing the potential for scaling up these processes for industrial applications. mdpi.com The application of these principles to N-alkylsulfamoyl chlorides like this compound could streamline the synthesis of novel sulfonamides for various applications.

Exploration of Novel Reaction Partners and Reactivity Modes for Sulfamoyl Chlorides

Beyond their traditional role as electrophiles in reactions with amines and alcohols, researchers are exploring new reactivity modes for sulfamoyl chlorides. A significant area of interest is their use as precursors to sulfamoyl radicals. The activation of the SO2-Cl bond can be challenging due to its high reduction potential, but methods involving silyl (B83357) radical-mediated chlorine atom abstraction have proven effective. acs.org

This radical-based approach enables novel transformations, such as the hydrosulfamoylation of alkenes, providing direct access to aliphatic sulfonamides. acs.org This method expands the scope of sulfamoyl chloride chemistry beyond simple substitution reactions and opens up new avenues for the synthesis of complex molecules.

Another area of exploration is the reaction of sulfamoyl chlorides with different nucleophiles and reaction partners. For example, sulfamoyl azides can be generated from sulfamoyl chlorides and subsequently used in copper-catalyzed reactions with alkynes to form 1-sulfamoyl-1,2,3-triazoles. nih.gov These triazoles are stable precursors to versatile reactive intermediates, further highlighting the synthetic utility of sulfamoyl chlorides as building blocks.

Unexplored Mechanistic Aspects and Scope Expansion for N-Alkylsulfamoyl Chlorides

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for expanding the scope of existing transformations. While the chemistry of sulfamoyl chlorides has been utilized for some time, there are still mechanistic aspects that remain underexplored.

For instance, the precise mechanism of photocatalytic and photocatalyst-free activation of sulfamoyl chlorides warrants further investigation. Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, can provide valuable insights into the factors that govern the efficiency and selectivity of these reactions.

The scope of N-alkylsulfamoyl chlorides in various transformations is also an area of active research. While many studies focus on aryl sulfonyl chlorides, the reactivity and synthetic potential of their N-alkylated counterparts, such as this compound, are less explored. Future research will likely focus on expanding the range of transformations that can be achieved with these reagents, including their application in asymmetric synthesis and the development of novel catalytic cycles.

Q & A

Q. What are the established methods for synthesizing butyl(methyl)sulfamoyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfamoylation of butyl(methyl)amine using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). Key steps include:

- Reagent stoichiometry: A 1:1.2 molar ratio of amine to SOCl₂ minimizes side reactions (e.g., over-chlorination) .

- Temperature control: Reactions are conducted at 0–5°C under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride group .

- Purification: Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) improves purity . Yield optimization requires monitoring reaction progress via TLC or in situ FTIR to detect residual amine .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy:

- ¹H NMR: Methyl and butyl groups appear as singlets (δ 3.1–3.3 ppm for N–CH₃) and multiplets (δ 0.9–1.6 ppm for butyl), respectively.

- ¹³C NMR: The sulfamoyl carbon (S=O) resonates at δ 45–50 ppm .

Q. How does this compound react with primary amines, and what side reactions should be mitigated?

The compound reacts with primary amines via nucleophilic substitution to form sulfonamides. Key considerations:

- Solvent selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Base addition: Triethylamine (TEA) or DIPEA neutralizes HCl byproducts, preventing acid-catalyzed decomposition of the sulfamoyl chloride .

- Side reactions: Competing hydrolysis (yielding sulfonic acids) occurs in aqueous environments. Strict moisture exclusion is critical .

Advanced Research Questions

Q. How can photoredox catalysis improve the efficiency of sulfonamide synthesis from this compound?

Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate sulfonyl radicals under visible light, enabling coupling with alkenes or siloxanes. Methodological steps:

- Radical initiation: Irradiation (450 nm) cleaves the S–Cl bond, producing a sulfonyl radical .

- Coupling partners: Enol silyl ethers or styrenes react with radicals to form C–S bonds, yielding sulfonamides with >80% selectivity .

- Optimization: Adjusting light intensity and catalyst loading reduces recombination byproducts.

Q. What factors explain contradictory reports on the biological activity of this compound derivatives?

Discrepancies arise from:

- Structural variations: Substituents on the butyl chain (e.g., branching vs. linear) alter lipophilicity and target binding .

- Assay conditions: Enzymatic inhibition studies (e.g., carbonic anhydrase) show pH-dependent activity; pH 7.4 mimics physiological conditions, while lower pH values inflate IC₅₀ values .

- Purity thresholds: Residual solvents (e.g., DCM) in derivatives can confound cytotoxicity assays. Purity >95% (HPLC) is recommended .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites (e.g., carbonic anhydrase II). Focus on hydrogen bonding with His94 and Zn²⁺ coordination .

- MD simulations: Trajectories (50 ns) assess stability of inhibitor-enzyme complexes. RMSD values >2 Å indicate conformational instability .

- QSAR models: Correlate substituent electronegativity with inhibitory potency to prioritize synthetic targets .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE: Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure. Use in a fume hood to avoid inhalation .

- Spill management: Neutralize spills with sodium bicarbonate (NaHCO₃) before disposal in designated halogenated waste containers .

- Storage: Keep in amber glass bottles under argon at –20°C to prevent moisture ingress and degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.